molecular formula C19H22N2O2 B5069244 2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

Cat. No.: B5069244
M. Wt: 310.4 g/mol
InChI Key: IBQXXWRPVPZEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide, commonly known as MPAA, is a synthetic compound that belongs to the class of amides. It is a white crystalline solid with a molecular weight of 357.45 g/mol. MPAA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes such as COX-2 and HDACs. MPAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
MPAA has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. MPAA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, MPAA has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPAA in lab experiments is its ability to selectively target specific enzymes such as COX-2 and HDACs. This allows researchers to investigate the role of these enzymes in various disease states. However, one of the limitations of using MPAA is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of MPAA. One potential area of investigation is the development of novel MPAA derivatives with improved pharmacological properties. Another area of research is the investigation of the role of MPAA in various disease states such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for MPAA may also be an area of future research.
Conclusion:
In conclusion, MPAA is a synthetic compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MPAA has also been investigated for its potential to act as an inhibitor of various enzymes such as COX-2 and HDACs. While there are several advantages to using MPAA in lab experiments, there are also some limitations. Future research directions for MPAA include the development of novel derivatives with improved pharmacological properties, investigation of its role in various disease states, and the development of new synthesis methods.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-methylbenzoyl chloride with 4-aminobenzophenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylphenylacetic acid to obtain MPAA. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MPAA has also been investigated for its potential to act as an inhibitor of various enzymes such as COX-2 and HDACs.

Properties

IUPAC Name

2-methyl-N-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)19(23)21-17-10-8-16(9-11-17)20-18(22)12-15-7-5-4-6-14(15)3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQXXWRPVPZEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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